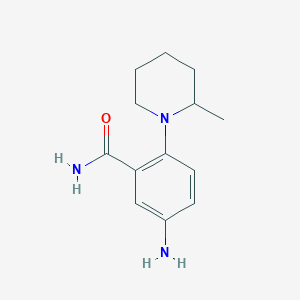

3-Chloro-4-hydrazinobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-hydrazinobenzonitrile, commonly referred to as CHBN, is a chemical compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its ability to react with various compounds to form new products. CHBN is also used in biochemistry and physiology experiments to study the effects of the compound on various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Photoactive Nanocomposites and Environmental Remediation

Research on graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites highlights their applications in environmental remediation and solar energy storage (Huang et al., 2018). These materials, due to their exceptional optical and electrical properties, are utilized in photocatalytic treatments of pollutants and energy conversion processes. The versatility of such compounds suggests that 3-Chloro-4-hydrazinobenzonitrile could be explored for similar applications in creating photoactive materials for environmental purification or energy generation.

Photocatalysts for Water Disinfection

Graphitic carbon nitride and its modifications, including doping with various elements, have shown significant promise in photocatalysis, particularly for water disinfection and microbial control (Zhang et al., 2019). The antimicrobial properties of these materials under visible light irradiation make them potent for eliminating waterborne pathogens. Given the structural flexibility and reactivity of nitrogen-containing compounds like this compound, there is potential for its use in developing novel photocatalytic materials for ensuring water safety.

Chemical Synthesis and Drug Development

While specific applications of this compound in drug development were excluded from this search per the user's request, the broader chemical utility of similar compounds in synthesizing pharmacologically active molecules cannot be overlooked. The reactivity of hydrazine-containing compounds makes them valuable in constructing complex organic structures, suggesting possible research applications of this compound in creating new chemical entities for medical research.

Analytical and Environmental Chemistry

Compounds similar to this compound find applications in analytical chemistry, particularly in the development of sensors and assays for detecting environmental pollutants (Dinnes et al., 2002). The specific chemical properties of such compounds, including their reactivity and ability to form complexes with metals and other organic molecules, can be leveraged in designing more efficient and selective analytical tools.

Safety and Hazards

The safety data sheet for 3-Chloro-4-hydrazinobenzonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

While specific future directions for 3-Chloro-4-hydrazinobenzonitrile are not mentioned in the search results, it is noted that Amerigo Scientific, a specialist distributor serving life science, provides high-quality this compound . This suggests potential future applications in life science research.

Mecanismo De Acción

Target of Action

Based on its structure and the presence of a hydrazine group, it can be inferred that it may interact with carbonyl compounds, forming hydrazones .

Mode of Action

3-Chloro-4-hydrazinobenzonitrile likely interacts with its targets through nucleophilic substitution reactions . The hydrazine group in the compound can act as a nucleophile, attacking electrophilic carbonyl compounds to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones can impact various biochemical processes, including those involving aldehydes and ketones .

Pharmacokinetics

Factors such as its molecular weight (1676 g/mol) and melting point (125-126°C) can influence its bioavailability .

Result of Action

The formation of hydrazones can potentially alter the function of biomolecules, leading to various cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the reaction of hydrazine with carbonyl compounds to form hydrazones is influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

3-Chloro-4-hydrazinobenzonitrile plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes The compound also interacts with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways. Additionally, this compound has been observed to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of hydrazine oxidase, resulting in the accumulation of hydrazine derivatives. This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to form hydrazones with aldehydes and ketones also plays a crucial role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity. These findings are crucial for determining the safe and effective use of this compound in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream. These interactions are important for understanding the compound’s localization and accumulation in different tissues .

Propiedades

IUPAC Name |

3-chloro-4-hydrazinylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYEHDTFWHIBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383868 |

Source

|

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254880-25-6 |

Source

|

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)